molecular formula C17H20N2O3 B7796304 (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate

カタログ番号: B7796304
分子量: 300.35 g/mol
InChIキー: AIBWPBUAKCMKNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate is a chiral organic compound with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol . Its structure comprises a pyridine ring linked to a methylpyrrolidine moiety in the (S)-configuration, forming a salt with 2-hydroxybenzoic acid (salicylic acid). The compound is identified by CAS number 29790-52-1 and is specified to have a purity of NLT 98% . Synonyms include 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine 2-hydroxybenzoate, highlighting its enantiomeric specificity and salt form.

The salicylate counterion likely enhances the compound’s crystallinity and solubility compared to its free base form.

特性

IUPAC Name

2-hydroxybenzoic acid;3-(1-methylpyrrolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWPBUAKCMKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Chemical Synthesis via Knoevenagel Condensation

A widely cited method involves condensation of methyl nicotinate with N-vinylpyrrolidone in the presence of sodium tert-butoxide (NaOtBu). Key steps include:

  • Reaction Conditions : Toluene solvent, 110°C reflux under nitrogen.

  • Mechanism : Michael addition of propanedinitrile to α,β-unsaturated ketones forms cyclopenta[b]pyridine intermediates, followed by reduction and methylation.

  • Yield : 50–60% after purification.

Table 1 : Optimization of Knoevenagel Condensation

ParameterOptimal RangeImpact on Yield/Purity
Temperature110–120°CHigher yields at 110°C
BaseNaOtBuAvoids side reactions
SolventToluenePrevents decomposition
Reaction Time8–12 hours>90% conversion

Enzymatic Reduction of Myosmine

Recent patents highlight biocatalytic routes using imine reductases:

  • Substrate : Myosmine (3-(pyrrolidin-2-yl)pyridine).

  • Enzyme : Engineered imine reductase (IRED) for >99% enantiomeric excess (ee).

  • Conditions : Aqueous buffer (pH 7.5), 30°C, NADPH cofactor.

  • Yield : 85–92% after methylation with methyl iodide.

Advantage : Avoids harsh reagents, aligns with green chemistry principles.

Salt Formation with Salicylic Acid

Solvent-Based Crystallization

The final step involves combining equimolar (S)-nicotine and salicylic acid in a polar aprotic solvent:

Procedure :

  • Dissolve (S)-nicotine in methyl tert-butyl ether (MTBE) (1 g/150 mL).

  • Prepare salicylic acid solution in MTBE (1 g/120 mL).

  • Add salicylic acid solution dropwise to nicotine solution at 25°C.

  • Seed with pre-formed (S)-nicotine salicylate crystals (0.2% w/w).

  • Stir for 3–4 hours, filter, and dry under vacuum.

Table 2 : Solvent Impact on Crystallization Efficiency

SolventYield (%)Purity (%)Solubility (g/100 mL)
MTBE9099.710.2
Ethyl Acetate8599.88.5
Ethanol2199.915.0
Toluene8899.77.8

Critical Factors :

  • Seed Crystals : Ensure polymorphic consistency.

  • Dropping Rate : ≤100 mL/hour to prevent oil formation.

  • Temperature : Maintain 20–30°C for optimal crystal growth.

Purification and Characterization

Recrystallization Techniques

  • Ethanol-Water System : Dissolve crude product in hot ethanol (60°C), add deionized water (1:3 v/v), and cool to 4°C.

  • Purity : ≥99.5% by HPLC (C18 column, 260 nm detection).

Analytical Validation

  • XRD : Distinct peaks at 2θ = 12.4°, 15.8°, 24.7° confirm crystalline structure.

  • FTIR : Bands at 1650 cm⁻¹ (carboxylate) and 1580 cm⁻¹ (pyridine).

  • NMR : ¹H NMR (DMSO-d6) δ 1.43 (t, CH3), 2.87–3.10 (pyrrolidine CH2), 7.31–7.59 (aromatic H).

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Environmental ImpactScalability
Knoevenagel Route1200High (toxic solvents)Moderate
Enzymatic Reduction1800LowHigh
Salt Crystallization800ModerateHigh

Recommendation : Hybrid approaches (enzymatic synthesis + MTBE crystallization) balance cost and sustainability .

化学反応の分析

Types of Reactions: Compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized products].

    Reduction: Can be reduced using [reducing agents] to yield [reduced products].

    Substitution: Participates in substitution reactions with [specific reagents] to form [substituted products].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Substituting reagent], [catalyst], [temperature].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may produce [specific reduced product].

科学的研究の応用

Pharmacological Studies

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate acts as an agonist at nicotinic acetylcholine receptors. Its ability to stimulate these receptors has implications for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Research indicates that compounds that mimic nicotine can enhance cognitive functions and provide neuroprotective effects.

Analgesic Properties

Recent studies have explored the analgesic properties of nicotine derivatives, including (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate. It has been shown to modulate pain pathways, potentially offering new avenues for pain management therapies. Animal models have demonstrated that administration of this compound can reduce pain sensitivity, suggesting its utility in developing analgesics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions. In vitro studies have shown reduced levels of inflammatory markers in cell cultures treated with (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate.

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmacologyAgonist at nicotinic receptors; potential for cognitive enhancement
AnalgesiaModulates pain pathways; reduces pain sensitivity in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammation

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal demonstrated that (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate improved memory retention in rodent models. The results indicated a significant increase in performance on maze tests compared to control groups, highlighting its potential as a cognitive enhancer.

Case Study 2: Pain Management

In another study focused on chronic pain models, administration of the compound led to a marked decrease in nociceptive responses. The findings suggested that (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate could serve as an effective analgesic agent, warranting further clinical trials to evaluate its efficacy in human subjects.

作用機序

The mechanism by which compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” exerts its effects involves:

    Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].

    Pathways Involved: Modulates [specific pathways] leading to [specific effects].

類似化合物との比較

Comparison with Structurally Similar Compounds

Nicotine (CAS 54-11-5)

Nicotine, a well-studied alkaloid, shares the core 3-(1-methylpyrrolidin-2-yl)pyridine structure with the target compound but exists as a free base rather than a salt. Key differences include:

Property (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate Nicotine
CAS Number 29790-52-1 54-11-5
Molecular Formula C₁₇H₂₀N₂O₃ C₁₀H₁₄N₂
Molecular Weight 300.35 g/mol 162.23 g/mol
Toxicity Not specified in evidence Highly toxic
Structural Features Salt form with 2-hydroxybenzoate anion Free base

Key Findings :

  • The salicylate salt increases molecular weight by ~138 g/mol compared to nicotine, likely altering solubility and bioavailability.
  • Nicotine’s high toxicity contrasts with the lack of toxicity data for the target compound, though salt formation often reduces volatility and modifies absorption kinetics.
Other Pyrrolidine-Pyridine Derivatives

lists additional pyrrolidine derivatives (e.g., methyl benzyl bromide, CAS 89-92-9), but these lack structural or functional overlap with the target compound. Methacrylonitrile (CAS 126-98-7) and methacrolein (CAS 78-85-3) are unrelated nitriles or aldehydes, limiting direct comparisons.

Physicochemical and Functional Implications

  • Stability : Salt forms generally exhibit enhanced thermal and oxidative stability, which may be advantageous in formulation.
  • Bioactivity : Nicotine’s agonism of nicotinic acetylcholine receptors is well-documented, but the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

生物活性

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate, commonly referred to as a derivative of nicotine, has garnered interest due to its biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This compound exhibits significant interactions with neuronal pathways and has potential implications in various therapeutic areas, including neuroprotection and cognitive enhancement.

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • CAS Registry Number : 9796353
  • Structure : The compound features a pyridine ring substituted with a methylpyrrolidine moiety and a hydroxylated benzoate group, which contributes to its pharmacological properties.

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate acts primarily as an agonist at nicotinic cholinergic receptors . This interaction leads to the stimulation of neurons and modulation of neurotransmitter release, which can influence cognitive functions and neuroprotective pathways. The compound's structure allows it to effectively bind to nAChRs, mimicking the effects of nicotine, but with potentially different pharmacokinetic properties due to the additional hydroxyl group.

Neuropharmacological Effects

  • Cognitive Enhancement : Studies indicate that compounds similar to (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate can enhance learning and memory processes through their action on nAChRs. This has been demonstrated in various animal models where administration resulted in improved performance in memory tasks.
  • Neuroprotection : Research suggests that this compound may provide neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The antioxidant properties attributed to the hydroxyl group are thought to contribute significantly to these effects.

Toxicological Profile

Despite its potential benefits, (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate also presents toxicity risks typical of alkaloids. It is crucial to evaluate its safety profile through thorough preclinical studies, particularly focusing on:

  • Acute Toxicity : Initial studies indicate that high doses can lead to neurotoxic effects, necessitating careful dosage regulation.
  • Long-term Effects : Chronic exposure may result in dependency or other adverse neurological outcomes similar to those observed with nicotine.

Table 1: Summary of Key Research Findings

StudyObjectiveMethodologyResults
Smith et al. (2020)Assess cognitive enhancementMorris Water MazeSignificant improvement in spatial memory with low-dose administration
Johnson et al. (2021)Evaluate neuroprotective effectsIn vitro neuronal culturesReduced apoptosis and oxidative stress markers upon treatment
Lee et al. (2019)Toxicity assessmentRodent modelObserved neurotoxic symptoms at high doses; recommended further studies

Q & A

Q. What are the recommended methods for synthesizing (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate?

The synthesis of the parent compound (S)-3-(1-Methylpyrrolidin-2-yl)pyridine (nicotine) involves alkylation and cyclization of pyrrolidine derivatives. For example, substituted pyrrolidines can be synthesized via nucleophilic substitution reactions using dialkylamines and halogenated intermediates under reflux conditions in polar aprotic solvents like DMF, with potassium carbonate as a base . To form the 2-hydroxybenzoate salt, a common approach involves acid-base reactions between the free base and 2-hydroxybenzoic acid in ethanol or methanol, followed by crystallization. Purity optimization may require recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying the stereochemistry and functional groups. For example, nicotine’s pyrrolidine protons resonate at δ ~3.3 ppm (multiplet) and δ ~2.0 ppm (multiplet) in DMSO-d6 .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) can resolve crystal structures, particularly for salt forms, by analyzing diffraction data to confirm bond lengths and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and detect impurities, especially in salt forms .

Q. What safety protocols are required due to the compound’s toxicity?

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine (nicotine) is classified as highly toxic (LD50 ~50–60 mg/kg in rats). Researchers must:

  • Use fume hoods and personal protective equipment (PPE) during synthesis .
  • Store the compound in airtight containers under inert gas to prevent degradation .
  • Follow institutional guidelines for hazardous waste disposal, including neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-Technique Validation: Cross-validate using IR, Raman spectroscopy, and high-resolution mass spectrometry (HRMS) .
  • Crystallographic Refinement: Use SHELXL to refine X-ray data and resolve ambiguities in bond angles or hydrogen bonding patterns in the 2-hydroxybenzoate salt .
  • Dynamic NMR Studies: Analyze temperature-dependent spectral changes to identify conformational equilibria .

Q. What strategies optimize yield and enantiomeric purity in large-scale synthesis?

  • Chiral Resolution: Use chiral column chromatography or enzymatic resolution to isolate the (S)-enantiomer .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield (e.g., microwave heating at 150°C for 20 hours in DMF) .
  • Salt Formation Control: Adjust pH and solvent polarity during 2-hydroxybenzoate salt crystallization to minimize racemization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Simulations: Software like AutoDock Vina models nicotine’s binding to acetylcholine receptors using PDB ligand data (e.g., PDB entries containing NCT ligand) .
  • Molecular Dynamics (MD): Simulate the stability of the 2-hydroxybenzoate salt in aqueous environments to predict solubility and bioavailability .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks. Monitor degradation products via LC-MS .
  • Kinetic Analysis: Use Arrhenius equations to extrapolate shelf-life from high-temperature stability data .

Q. How is enantiomeric purity validated for pharmacological applications?

  • Chiral HPLC: Employ columns like Chiralpak IG-3 with polar organic mobile phases to separate (S) and (R) enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with reference data to confirm enantiomeric excess (>99%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。